molecular formula C12H12N2S B1322261 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 374824-28-9

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No. B1322261
CAS RN: 374824-28-9
M. Wt: 216.3 g/mol
InChI Key: ZWIKGWINLWHWRV-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H12N2S . It has a molecular weight of 216.3 .


Synthesis Analysis

The synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves a series of reactions . For instance, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized . Compounds possessing a carbamoyl or N-methylcarbamoyl moiety showed potent inhibitory activities when administered orally to rats .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine consists of a phenyl group attached to a tetrahydrothiazolo[5,4-c]pyridine ring .


Physical And Chemical Properties Analysis

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has a predicted boiling point of 394.9±34.0 °C and a predicted density of 1.199±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 7.39±0.20 .

Scientific Research Applications

Biological Applications

Thiazolidine motifs, which include “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Antiproliferative Activity

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are related to “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, was prepared and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI50 values .

Factor Xa Inhibitors

“2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” and its derivatives have been investigated as factor Xa inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and its inhibitors are used as anticoagulants.

Tubulin Polymerization Inhibitors

A new series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives, which are structurally similar to “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, were synthesized and evaluated as tubulin polymerization inhibitors .

Green Chemistry

Thiazolidine motifs, including “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, have been synthesized using various green chemistry approaches . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .

Fluorescence Properties

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, a compound related to “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, as a potent pH indicator . This enables both fluorescence intensity-based and ratiometric pH sensing .

Safety and Hazards

The safety and hazards associated with 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are not well-documented in the literature. It’s always recommended to handle chemical substances with appropriate safety measures .

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIKGWINLWHWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624941
Record name 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

CAS RN

374824-28-9
Record name 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
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Synthesis routes and methods I

Procedure details

A solution of 1-tert-butoxycarbonyl-3-bromopiperidin-4-one (8 g) and thiobenzamide (3.4 g) in DMF was heated at 70° C. for 16 h, then cooled to room temperature. The solvent was evaporated in vacuo and the residue dissolved in water (100 ml) and washed with ether (100 ml), then basified with sodium hydroxide and extracted into ethyl acetate (3×100 ml). The solvent was dried (MgSO4) and evaporated to give the title compound as cream solid (2.81 g, 53% based on thiobenzamide used).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
53%

Synthesis routes and methods II

Procedure details

4.5 g of the product of step a) are charged to a round-bottomed flask with 34 ml of DMF and 2.6 g of thiobenzamide. Heating is carried out at a temperature of 60° C. for 6 hours. An aqueous ammonia solution is added until a basic pH is obtained and evaporation is carried out under vacuum.
[Compound]
Name
product
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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